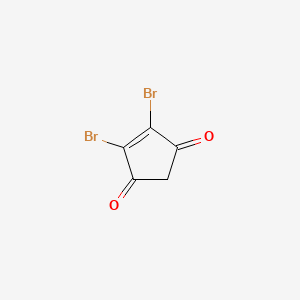
4,5-Dibromocyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅H₂Br₂O₂ It is characterized by the presence of two bromine atoms attached to a cyclopentene ring with two ketone groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. A common method involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform, with the reaction being conducted at low temperatures to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromocyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopent-4-ene-1,3-dione derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
The major products formed from these reactions include substituted cyclopent-4-ene-1,3-dione derivatives, reduced cyclopent-4-ene-1,3-dione compounds, and oxidized products with additional functional groups .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive bromine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and Michael addition, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichlorocyclopent-4-ene-1,3-dione: Similar structure but with chlorine atoms instead of bromine.
4,5-Difluorocyclopent-4-ene-1,3-dione: Similar structure but with fluorine atoms instead of bromine.
4,5-Diiodocyclopent-4-ene-1,3-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
4,5-Dibromocyclopent-4-ene-1,3-dione is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability .
Eigenschaften
CAS-Nummer |
41498-12-8 |
|---|---|
Molekularformel |
C5H2Br2O2 |
Molekulargewicht |
253.88 g/mol |
IUPAC-Name |
4,5-dibromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Br2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
InChI-Schlüssel |
QSAOJLXFMVFXFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=C(C1=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


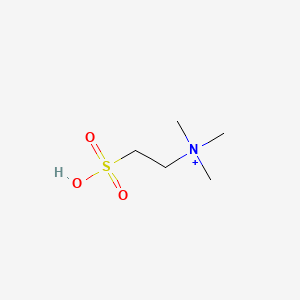
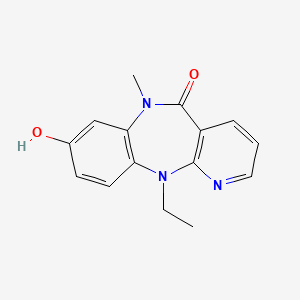


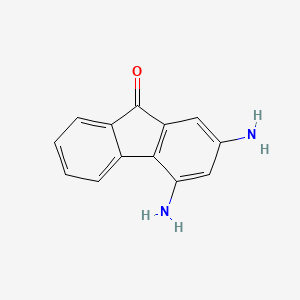

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
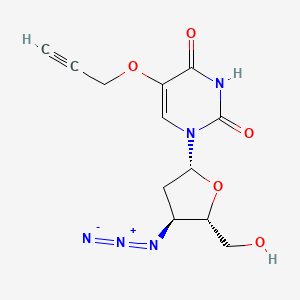


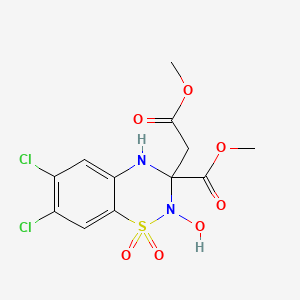
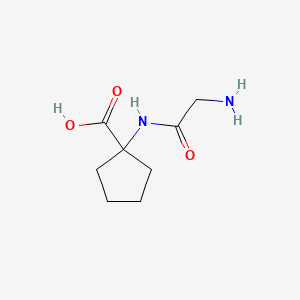
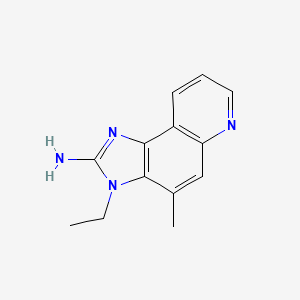
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
